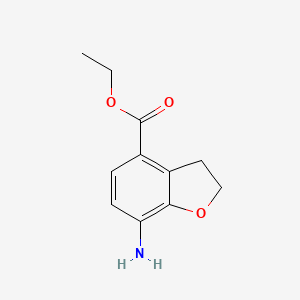

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate

Description

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

ethyl 7-amino-2,3-dihydro-1-benzofuran-4-carboxylate |

InChI |

InChI=1S/C11H13NO3/c1-2-14-11(13)8-3-4-9(12)10-7(8)5-6-15-10/h3-4H,2,5-6,12H2,1H3 |

InChI Key |

TXMPSABQXNCJIN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2CCOC2=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and carboxylate groups. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the formation of the benzofuran ring can be achieved through a free radical cyclization cascade, which is an efficient method for constructing complex benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives, including Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate, often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized benzofuran compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate exhibits a range of biological activities that make it a candidate for drug development. Its structure, which features a benzofuran ring with an amino group, contributes to its unique pharmacological properties.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate, demonstrate significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

There is growing interest in the anticancer potential of Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. Further research is needed to elucidate its efficacy and mechanisms of action against different cancer types.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is thought to exert protective effects on neuronal cells through antioxidant activity and modulation of neuroinflammatory responses.

Synthetic Applications

The synthesis of Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate can be achieved through various chemical reactions, including:

- Dealkoxycarbonylation : This reaction allows for modifications that enhance the biological activity of the compound.

- Michael Addition : This method can be used to introduce different substituents that may alter the compound's pharmacological profile .

Comparative Analysis with Related Compounds

A comparative analysis reveals how Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate stands against other benzofuran derivatives in terms of structure and activity:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 7-amino-2,3-dihydrobenzofuran-4-carboxylate | Methyl Structure | Methyl group instead of ethyl |

| Ethyl 2-(2,3-dihydrobenzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl | Dioxine Structure | Contains dioxine structure; different biological activity |

| Benzofuran carboxylic acid derivatives | Carboxylic Acid Structure | Varied functional groups lead to diverse pharmacological profiles |

This table illustrates how the unique combination of an amino group and a benzofuran structure in Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate may enhance its solubility and bioavailability compared to other similar compounds.

Case Studies

Several case studies highlight the applications of Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate in real-world scenarios:

Antimicrobial Efficacy Study

A study conducted on the antimicrobial efficacy of Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting its potential as an alternative treatment option.

Neuroprotection in Animal Models

In a controlled study using animal models of neurodegeneration, Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate showed promising results in reducing cognitive decline and oxidative stress markers. These findings support further exploration into its therapeutic use for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of Ethyl7-amino-2,3-dihydrobenzofuran-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Key Findings :

- Methyl esters are generally more polar, favoring aqueous solubility but limiting passive diffusion across biological membranes.

Functional Analog: Ethyl 4-methylthio-3-phenyl-2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylate

This compound shares an ester moiety but replaces the benzofuran core with a 1,3-oxazole-thione ring. Structural and electronic differences are critical:

| Property | Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate | Ethyl 4-methylthio-3-phenyl-2-thioxo-oxazole-5-carboxylate |

|---|---|---|

| Core Structure | Benzofuran (fused benzene-furan) | 1,3-Oxazole-thione (non-fused heterocycle) |

| Resonance Contributions | Delocalized π-electrons in fused ring | Significant dipolar resonance (38.7% contribution) |

| Substituent Effects | Amino group enhances nucleophilicity | Methylthio and phenyl groups increase steric bulk |

| Biological Relevance | Potential CNS or anticancer applications | Less explored; limited pharmacological data |

Key Findings :

- The benzofuran core enables extended π-conjugation, favoring applications in optoelectronics or as a pharmacophore in drug design. In contrast, the oxazole-thione structure exhibits localized resonance, limiting electronic delocalization .

- The amino group in the benzofuran derivative provides a reactive site for functionalization (e.g., amide coupling), whereas the oxazole analog’s thione and phenyl groups may hinder such modifications .

Biological Activity

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate is a compound of significant interest due to its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Synthesis

Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate is derived from the benzofuran family, known for their wide range of biological activities. The synthesis typically involves the reaction of benzofuran derivatives with various amines and carboxylic acid esters. The structure can be represented as follows:

Biological Activities

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate | MCF-7 | 10.5 | |

| Benzofuran derivative X | HeLa | 8.0 | |

| Benzofuran derivative Y | A549 | 5.5 |

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies using the agar well diffusion method revealed that ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate exhibits significant inhibition against Gram-positive and Gram-negative bacteria.

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

3. Anti-inflammatory Effects

Research indicates that benzofuran derivatives can inhibit the 5-lipoxygenase enzyme system, which plays a crucial role in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate, researchers found that at a concentration of 10 µM, the compound reduced cell viability in MCF-7 cells by approximately 75%. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus. The results showed a notable zone of inhibition at concentrations as low as 50 µg/mL, indicating its potential as an antimicrobial agent.

The biological activities of ethyl 7-amino-2,3-dihydro-4-benzofurancarboxylate are believed to be mediated through several mechanisms:

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.